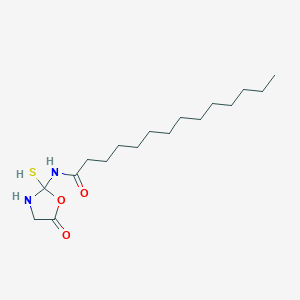
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide is a chemical compound with the molecular formula C19H36N2O3S It is known for its unique structure, which includes an oxazolidinone ring and a long alkyl chain
Métodos De Preparación
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide typically involves the reaction of oxazolidinone derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring or the alkyl chain is modified using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Comparación Con Compuestos Similares
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic used to treat bacterial infections. While both compounds share the oxazolidinone ring, this compound has a longer alkyl chain, which may confer different biological properties.
Tedizolid: Another antibiotic with a similar structure but different substituents on the oxazolidinone ring. The differences in structure can lead to variations in potency and spectrum of activity.
This compound stands out due to its unique combination of the oxazolidinone ring and the long alkyl chain, which may offer distinct advantages in certain applications.
Propiedades
Número CAS |
805323-84-6 |
|---|---|
Fórmula molecular |
C17H32N2O3S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(20)19-17(23)18-14-16(21)22-17/h18,23H,2-14H2,1H3,(H,19,20) |
Clave InChI |
GBBDYXBZPGZAGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


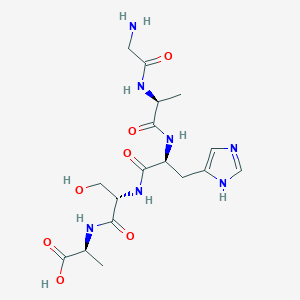
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)


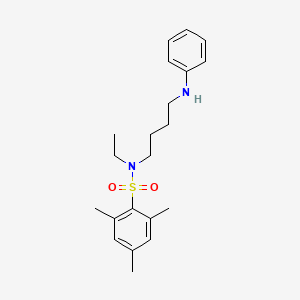
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
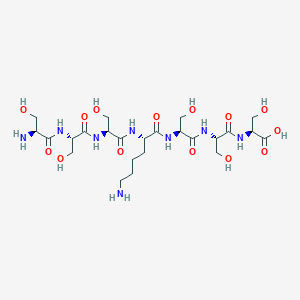
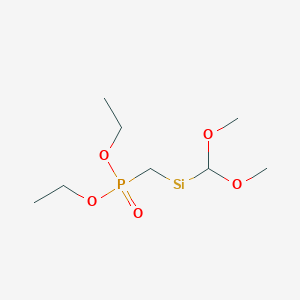
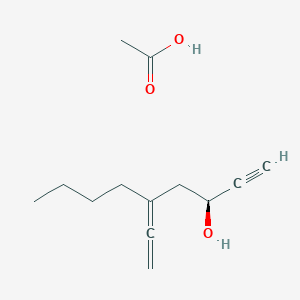


![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
